molecular formula C17H24FNO3 B1337288 Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate CAS No. 160296-41-3

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

Cat. No.: B1337288
CAS No.: 160296-41-3
M. Wt: 309.4 g/mol
InChI Key: UPXBKNVHTILOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24FNO3 and a molecular weight of 309.38 g/mol . It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a fluorophenyl group, and a hydroxymethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes a nucleophilic addition reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the fluorophenyl group can enhance binding affinity to certain protein targets, while the piperidine ring can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its reactivity and biological activity. The combination of the tert-butyl ester, piperidine ring, and fluorophenyl group provides a distinct chemical profile that can be leveraged in various applications .

Biological Activity

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate (CAS No. 160296-41-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C17_{17}H24_{24}FNO3_3
  • Molecular Weight : 309.38 g/mol
  • Structure : The compound features a piperidine ring, a tert-butyl ester group, and a hydroxymethyl group attached to a fluorophenyl moiety.

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzaldehyde with tert-butyl piperidine-1-carboxylate under basic conditions, such as the presence of sodium hydride or potassium carbonate. This nucleophilic addition reaction is crucial for obtaining high yields of the desired product in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in neurodegenerative diseases, specifically targeting β-secretase and acetylcholinesterase. These enzymes play critical roles in the pathogenesis of Alzheimer's disease by regulating amyloid-beta peptide aggregation and cholinergic signaling .
  • Anti-inflammatory Effects : In vitro studies indicate that this compound can modulate inflammatory responses by reducing levels of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines in astrocyte cultures exposed to amyloid-beta peptides .

Case Studies

  • Neuroprotection Against Amyloid-beta :
    • A study demonstrated that this compound exhibited a protective effect on astrocytes against amyloid-beta toxicity. When administered alongside amyloid-beta, it improved cell viability significantly compared to control groups, indicating its potential as a therapeutic agent in Alzheimer's disease models .
  • Inhibition Studies :
    • The compound showed IC50_{50} values of 15.4 nM for β-secretase inhibition and Ki_i values of 0.17 μM for acetylcholinesterase inhibition, suggesting strong potency in modulating these targets .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureInhibits β-secretase and acetylcholinesterase; reduces TNF-α levels
Tert-butyl 4-(phenylamino)piperidine-1-carboxylateStructureSimilar structure but less effective in neuroprotection
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylateStructureLacks fluorine; different biological profile

Properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXBKNVHTILOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142454
Record name 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160296-41-3
Record name 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160296-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.